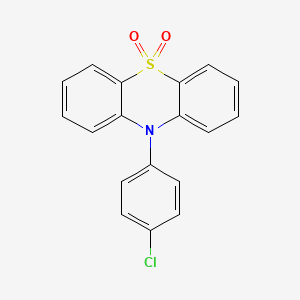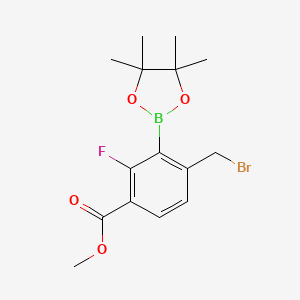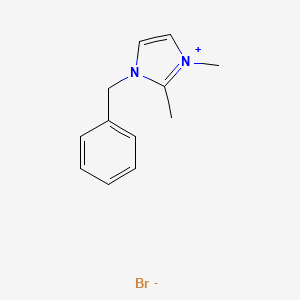
10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. The compound’s structure includes a phenothiazine core with a 4-chlorophenyl group and two oxygen atoms attached to the sulfur atom, forming a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide typically involves the following steps:
N-Arylation: The phenothiazine core is first subjected to N-arylation with 4-chlorobenzene using a suitable base and a phase transfer catalyst.
Oxidation: The resulting N-arylated product is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Cl₂, Br₂)
Major Products
Oxidation: Higher oxidation state derivatives
Reduction: Sulfide or sulfoxide derivatives
Substitution: Nitrated or halogenated phenothiazine derivatives
Scientific Research Applications
10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide involves its interaction with various molecular targets and pathways. In the context of its potential antipsychotic activity, it may act by modulating neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. The sulfone group can also enhance the compound’s ability to interact with biological membranes and proteins, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core.
Thioridazine: Another antipsychotic agent with structural similarities to phenothiazine.
Uniqueness
10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide is unique due to the presence of the sulfone group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenothiazine derivatives and may contribute to its specific pharmacological properties.
Properties
Molecular Formula |
C18H12ClNO2S |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C18H12ClNO2S/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)23(21,22)18-8-4-2-6-16(18)20/h1-12H |
InChI Key |
UJRGPFQNZZPLGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12499387.png)

![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B12499396.png)


![Ethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12499414.png)
![N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12499416.png)
![Methyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499424.png)
![Methyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499426.png)
![2-[5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B12499428.png)

![2,4-Bis[(3,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12499433.png)


